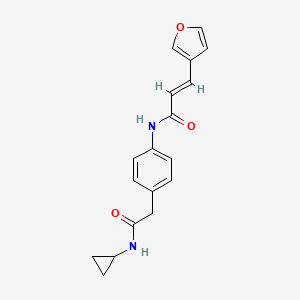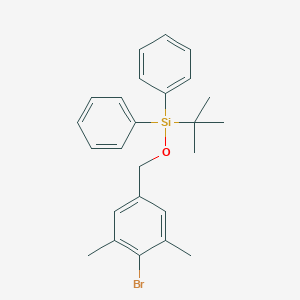![molecular formula C16H13F2N3O2 B2977168 1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea CAS No. 922982-95-4](/img/structure/B2977168.png)
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea” includes an indole ring, a phenyl ring, and a urea group. The indole ring and phenyl ring are connected by a urea group, and the phenyl ring carries a difluoromethoxy group.Applications De Recherche Scientifique
Soluble Epoxide Hydrolase Inhibition
Urea derivatives, particularly those with specific functional groups, have been studied for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic conversion of epoxides from fatty acids. Inhibition of sEH has therapeutic potential in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) is a potent sEH inhibitor with significant effects on these conditions, highlighting the utility of such compounds in research and potential therapeutic applications (De-bin Wan et al., 2019).
Anion Interaction Studies
Research into the nature of urea-fluoride interactions has provided insights into proton transfer mechanisms, which are essential for understanding chemical reactivity and designing materials for specific anion detection and separation processes. For example, studies on 1,3-bis(4-nitrophenyl)urea and its interaction with various anions reveal the stability of complexes formed and how this stability is influenced by the basicity of the anion, demonstrating the significance of such interactions in chemical sensing applications (M. Boiocchi et al., 2004).
Gelation and Material Science
Urea derivatives also play a role in material science, particularly in the formation of hydrogels, which are networks of polymer chains that can retain large amounts of water. These materials are useful in various applications, including drug delivery, wound healing, and tissue engineering. The rheology and morphology of hydrogels formed by specific urea compounds can be tuned by adjusting the identity of the anion, highlighting the versatility of urea derivatives in designing materials with desired physical properties (G. Lloyd & J. Steed, 2011).
Anti-Cancer Agents
Furthermore, urea derivatives have been explored as anticancer agents. The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, for instance, have shown significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of urea derivatives in medicinal chemistry as platforms for developing novel therapeutic agents (Jian Feng et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c17-15(18)23-11-7-5-10(6-8-11)20-16(22)21-14-9-19-13-4-2-1-3-12(13)14/h1-9,15,19H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZNHJJLWSLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


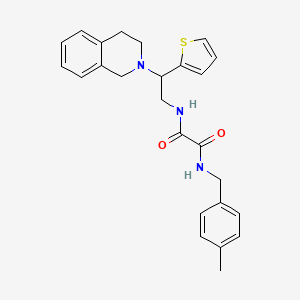
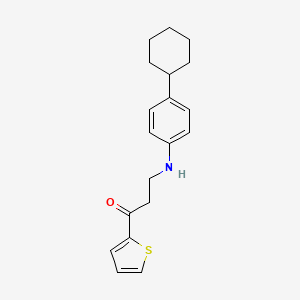
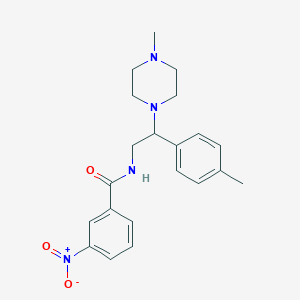
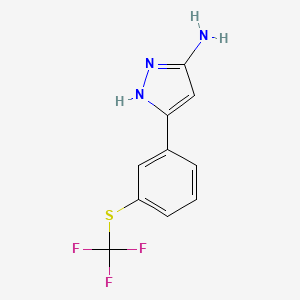
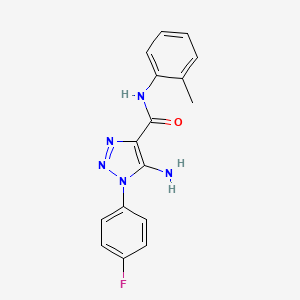
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(cyanomethyl)acetamide](/img/structure/B2977094.png)
![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)
![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2977101.png)
![1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol](/img/structure/B2977102.png)
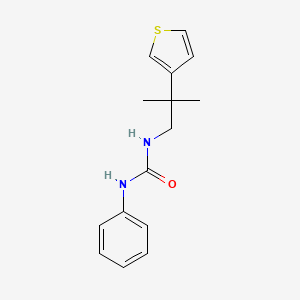
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)
